molecular formula C6H10N4O B15356621 3-amino-N-ethyl-1H-pyrazole-5-carboxamide

3-amino-N-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B15356621
M. Wt: 154.17 g/mol
InChI Key: RPCSAQUCSQWNDA-UHFFFAOYSA-N
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Description

3-Amino-N-ethyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound has applications in various fields, including medicinal chemistry, due to its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to introduce different substituents.

Major Products Formed:

  • Oxidation: Formation of 3-nitro-N-ethyl-1H-pyrazole-5-carboxamide.

  • Reduction: Formation of this compound from its nitro derivative.

  • Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-N-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

  • Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

3-Amino-N-ethyl-1H-pyrazole-5-carboxamide is similar to other pyrazole derivatives, such as 4-amino-3-ethyl-1H-pyrazole-5-carboxamide and 3-amino-1H-pyrazole-4-carboxamide. its unique structure and functional groups contribute to its distinct properties and applications. The presence of the ethyl group at the N-position and the carboxamide group at the 5-position make it particularly useful in certain chemical reactions and biological activities.

Comparison with Similar Compounds

  • 4-Amino-3-ethyl-1H-pyrazole-5-carboxamide

  • 3-Amino-1H-pyrazole-4-carboxamide

  • 3-Nitro-N-ethyl-1H-pyrazole-5-carboxamide

  • Ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate

This comprehensive overview provides a detailed understanding of 3-amino-N-ethyl-1H-pyrazole-5-carboxamide, its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

3-amino-N-ethyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C6H10N4O/c1-2-8-6(11)4-3-5(7)10-9-4/h3H,2H2,1H3,(H,8,11)(H3,7,9,10)

InChI Key

RPCSAQUCSQWNDA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=NN1)N

Origin of Product

United States

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